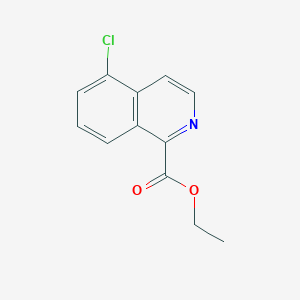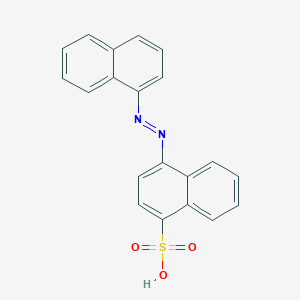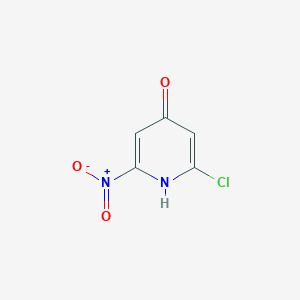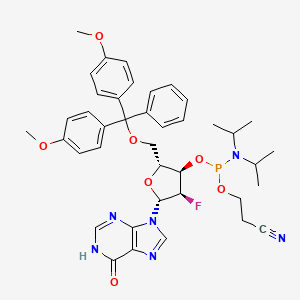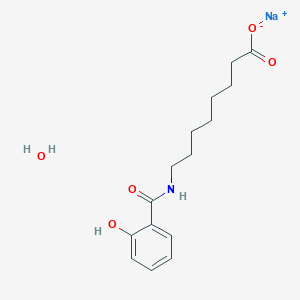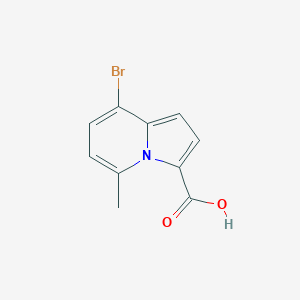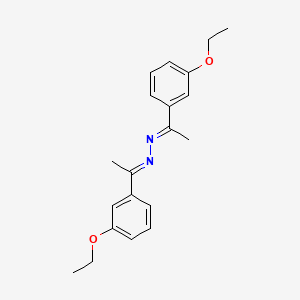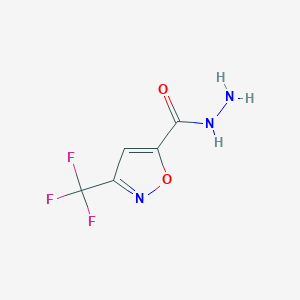
3-(Trifluoromethyl)isoxazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)isoxazole-5-carbohydrazide is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)isoxazole-5-carbohydrazide typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is a critical step, and controlling its rate and concentration is essential to obtain the desired isoxazole products . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isoxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic anhydride, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve refluxing in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
3-(Trifluoromethyl)isoxazole-5-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can affect the charge distribution and electrostatic surface of the compound, leading to its biological activity . The compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)isoxazole: Similar in structure but lacks the carbohydrazide group.
3-(Trifluoromethyl)-5-isoxazolamine: Contains an amino group instead of the carbohydrazide group.
5-Phenylisoxazole-3-carbohydrazide: Similar structure with a phenyl group attached to the isoxazole ring.
Uniqueness
3-(Trifluoromethyl)isoxazole-5-carbohydrazide is unique due to the presence of both the trifluoromethyl and carbohydrazide groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various scientific and industrial applications .
Properties
Molecular Formula |
C5H4F3N3O2 |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)3-1-2(13-11-3)4(12)10-9/h1H,9H2,(H,10,12) |
InChI Key |
DTPJIAPKDKZVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




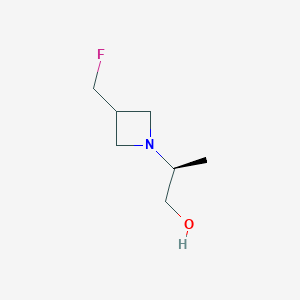
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)

